Azadiradione

Beschreibung

This compound has been reported in Dysoxylum parasiticum, Quivisianthe papinae, and other organisms with data available.

structure in first source

Structure

3D Structure

Eigenschaften

CAS-Nummer |

26241-51-0 |

|---|---|

Molekularformel |

C28H34O5 |

Molekulargewicht |

450.6 g/mol |

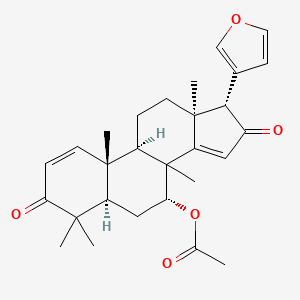

IUPAC-Name |

[(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate |

InChI |

InChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24-,26-,27-,28-/m1/s1 |

InChI-Schlüssel |

KWAMDQVQFVBEAU-HMWIRDDCSA-N |

Isomerische SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3C1(C4=CC(=O)[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |

Kanonische SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Natural Provenance of Azadiradione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of Azadiradione, a potent tetracyclic triterpenoid belonging to the limonoid class of compounds. This compound has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and insecticidal properties. This document provides a comprehensive overview of its primary plant sources, quantitative distribution, detailed experimental protocols for its isolation and analysis, and an elucidation of its biosynthetic pathway.

Principal Natural Sources of this compound

This compound is predominantly found in various species of the Meliaceae family, commonly known as the mahogany family. The most significant and well-documented source is the Neem tree (Azadirachta indica). However, notable quantities of this compound have also been identified in other related species.

Azadirachta indica (Neem)

The Neem tree is the primary and most commercially viable source of this compound.[1] Different parts of the tree contain varying concentrations of the compound, with the seeds being the most abundant reservoir.

-

Seeds and Kernels: Neem seeds, and specifically the kernels within, are the richest source of this compound.[1] The oil extracted from the seeds is a principal commercial source of this and other limonoids.

-

Fruits: The concentration of this compound is particularly high in the green, unripe fruits of the Neem tree. One study reported that this compound constitutes up to 59% of the total limonoids in green neem berries, a concentration that decreases as the fruit ripens.[2]

-

Leaves and Bark: While present in smaller quantities compared to the seeds and fruits, the leaves and bark of the Neem tree also contain this compound.[3]

Other Notable Sources

Beyond Azadirachta indica, several other species within the Meliaceae family have been identified as natural sources of this compound:

-

Carapa guianensis (Andiroba): The seeds of the Andiroba tree, native to the Amazon region, are a known source of this compound and related limonoids.[4]

-

Khaya senegalensis (African Mahogany): The stem bark and leaves of the African Mahogany tree have been reported to contain this compound.[5][6]

-

Chukrasia tabularis (Indian Redwood): Various parts of the Indian Redwood tree, including the leaves, bark, and fruits, are sources of a variety of limonoids, including this compound.[7][8]

-

Other Species: Trace amounts of this compound have also been reported in Cedrela odorata (Spanish Cedar), Chisocheton spp., and Xylocarpus granatum (Cannonball Mangrove).[1]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly depending on the plant species, the specific plant part, the developmental stage of the plant material, and the geographic location. The following tables summarize the available quantitative data from various studies.

| Plant Species | Plant Part | Extraction Method | Yield/Concentration of this compound | Reference |

| Azadirachta indica | Fruit (Green Berries) | Not Specified | 59% of total limonoids | [2] |

| Azadirachta indica | Fruit | Solvent Extraction & Flash Chromatography | 0.05% (w/w) on fresh weight basis | [9] |

| Azadirachta indica | Seeds | Not Specified | Principal active ingredient in neem oil | [1] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from its primary natural source, Azadirachta indica seeds.

Extraction of this compound from Neem Seeds

This protocol describes a standard laboratory-scale soxhlet extraction method.

Materials and Reagents:

-

Dried and powdered Neem (Azadirachta indica) seed kernels

-

Hexane (analytical grade)

-

Ethanol (95%) or Methanol (analytical grade)

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Defatting: Weigh a desired amount of powdered neem seed kernels and place it in a cellulose thimble. Extract the powder with hexane in a soxhlet apparatus for 6-8 hours to remove the bulk of the oil. This step is crucial to improve the efficiency of the subsequent extraction of more polar limonoids. Discard the hexane extract containing the oil.

-

Limonoid Extraction: Air-dry the defatted neem seed powder to remove residual hexane. Place the defatted powder back into a clean thimble and extract with 95% ethanol or methanol in the soxhlet apparatus for 8-12 hours.

-

Concentration: After extraction, concentrate the ethanolic or methanolic extract using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude limonoid-rich extract.

Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from the crude extract using column chromatography.

Materials and Reagents:

-

Crude limonoid extract from Neem seeds

-

Silica gel (60-120 mesh) for column chromatography

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Glass chromatography column

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass chromatography column. Allow the silica gel to settle and the excess hexane to drain until the solvent level is just above the silica gel bed.

-

Sample Loading: Dissolve the crude limonoid extract in a minimal amount of the initial mobile phase (e.g., hexane or a low polarity hexane-ethyl acetate mixture) and load it onto the top of the prepared column.

-

Elution: Begin the elution with a low polarity mobile phase, such as pure hexane. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane-ethyl acetate mixture (gradient elution). For example, start with 100% hexane, then move to 95:5, 90:10, 85:15 (v/v) hexane:ethyl acetate, and so on.

-

Fraction Collection: Collect the eluate in separate fractions.

-

Monitoring by TLC: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3 v/v). Visualize the spots under a UV lamp. Fractions containing spots with an Rf value corresponding to a pure this compound standard are pooled together.

-

Concentration: Evaporate the solvent from the pooled fractions containing pure this compound using a rotary evaporator to obtain the purified compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC-UV method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common isocratic mobile phase is a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.[10]

-

Column Temperature: 25-30°C.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol or acetonitrile. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh a known amount of the extract or purified sample and dissolve it in a known volume of the mobile phase. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other limonoids, originates from the cyclization of 2,3-oxidosqualene.[11] The following diagram illustrates the key steps in the proposed biosynthetic pathway leading to this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation and Analysis

The following diagram outlines the general workflow for the extraction, purification, and analysis of this compound from plant material.

Caption: Workflow for this compound isolation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Carapanosins A–C from Seeds of Andiroba (Carapa guianensis, Meliaceae) and Their Effects on LPS-Activated NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Khaya senegalensis leaves on performance, carcass traits, hemtological and biochemical parameters in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicjournals.org [academicjournals.org]

- 7. academicjournals.org [academicjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. 2,3-Oxidosqualene cyclase: from azasqualenes to new site-directed inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Azadiradione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a prominent member of the limonoid class of tetranortriterpenoids, is a natural product of significant interest to the scientific community. Isolated primarily from the neem tree (Azadirachta indica), it has demonstrated a range of biological activities, including antifeedant, anti-inflammatory, and antimycobacterial properties.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid characterized by a complex and highly oxygenated molecular architecture. Its chemical identity is firmly established through extensive spectroscopic analysis and is supported by the elucidation of its biosynthetic pathway.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₄O₅ | [1] |

| Molar Mass | 450.57 g/mol | [1] |

| IUPAC Name | [(5R,7R,8R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate | [1] |

| CAS Number | 26241-51-0 | [1] |

| Appearance | Crystalline solid | |

| Melting Point | 177 °C | |

| Specific Rotation ([α]D) | +120° (c 0.1, CHCl₃) |

Stereochemistry

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound has been elucidated primarily through one- and two-dimensional NMR spectroscopy. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed fingerprint of the molecule, allowing for the assignment of every atom within the structure.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 157.8 | 7.08, d (10.1) |

| 2 | 126.5 | 5.89, d (10.1) |

| 3 | 204.5 | - |

| 4 | 47.4 | - |

| 5 | 51.6 | 2.58, d (12.8) |

| 6 | 23.9 | 1.85, m; 2.15, m |

| 7 | 71.8 | 5.45, dd (12.8, 3.2) |

| 8 | 44.2 | - |

| 9 | 41.8 | 2.95, s |

| 10 | 43.3 | - |

| 11 | 18.2 | 1.65, m; 1.95, m |

| 12 | 30.1 | 1.45, m; 1.75, m |

| 13 | 47.9 | - |

| 14 | 150.2 | - |

| 15 | 120.1 | 5.98, s |

| 16 | 207.1 | - |

| 17 | 78.9 | 5.42, s |

| 18 | 20.9 | 1.05, s |

| 19 | 19.5 | 1.12, s |

| 20 | 125.7 | - |

| 21 | 141.0 | 7.38, t (1.7) |

| 22 | 109.9 | 6.35, dd (1.7, 0.8) |

| 23 | 143.2 | 7.42, t (1.7) |

| 28 | 21.5 | 1.08, s |

| 29 | 26.8 | 1.15, s |

| 30 | 16.9 | 0.88, s |

| OAc | 170.2 | - |

| OAc | 21.1 | 2.05, s |

Note: The complete assignment of all proton and carbon signals requires advanced 2D NMR techniques such as COSY, HSQC, and HMBC.

Experimental Protocols

Isolation and Purification of this compound from Azadirachta indica Seeds

The following protocol outlines a general procedure for the isolation and purification of this compound from neem seeds. Yields and purity may vary depending on the quality of the starting material and the specific laboratory conditions.

1. Preparation of Plant Material:

-

Neem seeds are collected, depulped, and air-dried in the shade.

-

The dried seeds are decorticated to obtain the kernels.

-

The kernels are pulverized into a coarse powder.

2. Extraction:

-

The powdered neem kernels (1 kg) are defatted by Soxhlet extraction with n-hexane (3 L) for 24 hours.

-

The defatted kernel powder is then air-dried to remove residual hexane.

-

The dried powder is subsequently extracted with methanol (3 L) in a Soxhlet apparatus for 48 hours.

-

The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.

3. Liquid-Liquid Partitioning:

-

The crude methanolic extract is suspended in a 1:1 mixture of methanol and water (v/v) and partitioned successively with n-hexane and then chloroform.

-

The chloroform fraction, containing the limonoids, is collected and concentrated in vacuo.

4. Chromatographic Purification:

-

The concentrated chloroform fraction is subjected to column chromatography on silica gel (60-120 mesh).

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized under UV light (254 nm) and by spraying with a vanillin-sulfuric acid reagent followed by heating.

-

Fractions containing this compound (identified by comparison with a standard) are pooled and concentrated.

-

Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a mobile phase of acetonitrile and water to yield pure this compound.

Biosynthesis of this compound

This compound belongs to the family of limonoids, which are biosynthesized from the C30 triterpenoid precursor, tirucallol.[2][3] The biosynthetic pathway involves a series of complex enzymatic reactions, including oxidation, rearrangement, and cyclization.

Caption: Proposed biosynthetic pathway of this compound from Tirucallol.

The initial steps involve the oxidative degradation of the side chain of tirucallol to form an apotirucallol-type precursor.[2] This is followed by the formation of the characteristic furan ring, a hallmark of limonoids, to yield azadirone. Subsequent oxidation of azadirone leads to the formation of this compound.

Logical Workflow for Structural Elucidation

The structural elucidation of a natural product like this compound follows a logical and systematic workflow, beginning with isolation and culminating in the confirmation of its three-dimensional structure.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound. The information presented, including physicochemical properties, comprehensive NMR data, a detailed isolation protocol, and a summary of its biosynthesis, serves as a foundational resource for scientists engaged in natural product chemistry, drug discovery, and related fields. The complex yet well-defined structure of this compound continues to make it a fascinating subject for further investigation into its biological activities and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. X-Ray crystallographic structure determination of an aziridinone. Demonstration of a non-planar arrangement at nitrogen in an α-lactam - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. imperial.ac.uk [imperial.ac.uk]

The Biosynthesis of Azadiradione in Azadirachta indica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a prominent tetranortriterpenoid found in the neem tree (Azadirachta indica), is a key intermediate in the biosynthesis of a plethora of bioactive limonoids, including the potent insecticidal compound azadirachtin. Understanding the intricate biosynthetic pathway of this compound is paramount for its potential biotechnological production and for the development of novel pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, presenting key enzymes, intermediates, quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development in this field.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the ubiquitous isoprenoid pathway, which provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids[1]. The subsequent steps leading to this compound involve the formation of a triterpenoid backbone, followed by a series of oxidative modifications.

Formation of the Triterpenoid Precursor

The initial stages of triterpenoid biosynthesis are conserved across many plant species. The key steps are:

-

Squalene Synthesis: Farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP units, is dimerized to form squalene. This reaction is catalyzed by the enzyme squalene synthase (SQS).

-

Squalene Epoxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene, a critical branch-point intermediate. This reaction is catalyzed by squalene epoxidase (SQE).

-

Cyclization to Tirucalla-7,24-dien-3β-ol: In A. indica, the cyclization of 2,3-oxidosqualene is a crucial step that directs the pathway towards limonoid synthesis. The enzyme tirucalla-7,24-dien-3β-ol synthase (AiTTS1), an oxidosqualene cyclase (OSC), catalyzes the formation of the tetracyclic triterpenoid scaffold, tirucalla-7,24-dien-3β-ol[2]. This compound serves as the precursor for this compound and other limonoids in neem.

Oxidative Modifications to this compound

Following the formation of tirucalla-7,24-dien-3β-ol, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), leads to the formation of this compound. While the exact sequence of these modifications is still under investigation, key identified enzymes and proposed steps include:

-

Oxidation of the Tirucallane Skeleton: It is hypothesized that a cascade of oxidations at various positions of the tirucalla-7,24-dien-3β-ol backbone is initiated by CYP enzymes. Specific CYPs, such as members of the CYP71 family, are believed to be involved in these transformations[2].

-

Formation of Azadirone: Azadirone is a likely intermediate in the pathway to this compound. Its formation involves modifications to the side chain and the steroid nucleus of the tirucallane precursor.

-

Conversion to this compound: The final steps to this compound likely involve further oxidation and rearrangement reactions. The presence of both azadirone and this compound in neem tissues supports this sequential conversion[2][3].

Quantitative Data

The concentration of this compound and related limonoids varies significantly across different tissues of the A. indica tree. The following tables summarize the available quantitative data.

Table 1: Concentration of this compound and Related Limonoids in Different Tissues of Azadirachta indica

| Tissue | This compound (mg/g dry weight) | Epoxythis compound (mg/g dry weight) | Reference |

| Seed Kernel (Mature) | High | High | [2] |

| Pericarp (Early Stage) | High | High | [2] |

| Leaf | Lower | Lower | [2] |

| Flower | Present | Present | |

| Stem | Low | Low | [2] |

| Bark | Low | Low | [2] |

Table 2: Enzyme Kinetic Parameters (Hypothetical - for illustrative purposes)

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |

| AiTTS1 | 2,3-Oxidosqualene | - | - | - | |

| CYP71BQ5 | Tirucalla-7,24-dien-3β-ol | - | - | - | |

| CYP71CD2 | Putative Intermediate | - | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Limonoid Extraction and Quantification from A. indica Tissues

Objective: To extract and quantify this compound and other limonoids from various plant tissues.

Methodology:

-

Tissue Preparation: Collect fresh plant material (e.g., leaves, seeds, bark) and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue and grind to a fine powder.

-

Extraction:

-

Accurately weigh approximately 100 mg of the dried powder into a microcentrifuge tube.

-

Add 1 mL of 80% methanol (v/v) to the tube.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 13,000 rpm for 15 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

-

Sample Preparation for UPLC-MS Analysis:

-

Reconstitute the dried extract in 500 µL of methanol.

-

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

UPLC-ESI-HRMS Analysis:

-

Chromatographic System: A high-resolution UPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient Program: A suitable gradient to separate the compounds of interest (e.g., start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

Mass Spectrometry: Operate in positive ion mode with a mass range of m/z 100-1500. Use data-dependent MS/MS to obtain fragmentation patterns for compound identification.

-

Quantification: Create a calibration curve using an authentic standard of this compound. Spike known concentrations of the standard into a blank matrix to assess recovery and matrix effects.

-

Gene Cloning and Functional Characterization of Biosynthetic Enzymes

Objective: To clone the candidate genes (e.g., AiTTS1, CYPs) and functionally characterize their enzymatic activity.

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from A. indica tissues known to accumulate high levels of this compound (e.g., young fruits) using a suitable plant RNA extraction kit.

-

Synthesize first-strand cDNA using a reverse transcriptase kit with an oligo(dT) primer.

-

-

Gene Cloning:

-

Design gene-specific primers based on the known or predicted sequences of the target genes.

-

Amplify the full-length coding sequences (CDS) using high-fidelity DNA polymerase.

-

Clone the PCR products into a suitable entry vector (e.g., pENTR/D-TOPO) and subsequently into a destination vector for heterologous expression (e.g., a yeast expression vector like pYES-DEST52 or a plant transient expression vector like pEAQ-HT-DEST1).

-

-

Heterologous Expression in Nicotiana benthamiana (Transient Expression):

-

Transform the expression constructs into Agrobacterium tumefaciens strain GV3101.

-

Grow a starter culture of the transformed Agrobacterium overnight in LB medium with appropriate antibiotics.

-

Inoculate a larger culture and grow to an OD600 of 0.8-1.0.

-

Pellet the cells by centrifugation and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone) to a final OD600 of 0.5-1.0.

-

Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

-

For co-expression of multiple enzymes (e.g., a CYP and its reductase), mix the respective Agrobacterium cultures before infiltration.

-

Harvest the infiltrated leaf tissue after 3-5 days for metabolite analysis.

-

-

Enzyme Assays:

-

Microsome Isolation (for CYPs expressed in yeast): If expressing in yeast, prepare microsomal fractions from the yeast cultures.

-

Reaction Mixture: For an OSC assay, the reaction mixture would typically contain the enzyme preparation (e.g., yeast microsomes or plant protein extract), a buffer (e.g., phosphate or Tris-HCl), and the substrate (2,3-oxidosqualene). For a CYP assay, the mixture would additionally require a source of reducing equivalents, such as an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) and a cytochrome P450 reductase.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period.

-

Product Extraction and Analysis: Stop the reaction by adding a solvent (e.g., ethyl acetate or hexane). Extract the products, dry down the solvent, and analyze the products by GC-MS or LC-MS, comparing the retention times and mass spectra to authentic standards.

-

Visualizations

Biosynthesis Pathway of this compound

Caption: Biosynthesis pathway of this compound in A. indica.

Experimental Workflow for Gene Functional Characterization

Caption: Workflow for functional characterization of biosynthetic genes.

Conclusion

The biosynthesis of this compound in Azadirachta indica is a complex process involving multiple enzymatic steps, starting from basic isoprenoid precursors. While significant progress has been made in identifying the initial cyclization step and the classes of enzymes involved in subsequent oxidative modifications, the complete pathway and its regulation are yet to be fully elucidated. The quantitative data and detailed experimental protocols provided in this guide aim to serve as a valuable resource for researchers working towards unraveling the remaining mysteries of this compound biosynthesis and harnessing its potential for various applications. Further research focusing on the functional characterization of the specific cytochrome P450 enzymes and the elucidation of their kinetic parameters will be crucial for the successful metabolic engineering of this important natural product.

References

What is the mechanism of action for Azadiradione's antioxidant properties?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetracyclic triterpenoid found in the neem tree (Azadirachta indica), has demonstrated significant antioxidant properties, positioning it as a promising candidate for further investigation in the management of oxidative stress-related pathologies. This technical guide delineates the multifaceted mechanism of action underlying this compound's antioxidant effects. The primary mechanisms include direct free radical scavenging, notably mimicking the action of superoxide dismutase (SOD), and the modulation of intracellular antioxidant defense systems, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document provides an in-depth overview of the signaling pathways involved, detailed experimental protocols for assessing antioxidant activity, and a summary of the available quantitative data.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a dual approach: direct radical scavenging and indirect action via the upregulation of endogenous antioxidant systems.

Direct Radical Scavenging: A Superoxide Dismutase Mimic

Recent studies have elucidated that this compound functions as a superoxide dismutase (SOD) mimic in scavenging the superoxide radical anion (O₂⁻)[1][2][3]. Computational Density Functional Theory (DFT) studies suggest a reaction mechanism where this compound is regenerated while producing hydrogen peroxide and molecular oxygen, analogous to the enzymatic action of SOD[1][3][4]. This direct scavenging activity is a key contributor to its ability to mitigate oxidative stress.

Upregulation of Endogenous Antioxidant Defense Systems

This compound has been shown to enhance the expression and activity of several crucial antioxidant enzymes. This indirect antioxidant activity is largely mediated by the activation of the Nrf2 signaling pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to oxidative or electrophilic stress, or induction by phytochemicals like this compound, specific cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.

Studies have shown that this compound treatment leads to the upregulation of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1)[5]. This upregulation contributes significantly to the cellular antioxidant capacity. Furthermore, this compound has been observed to increase the levels of superoxide dismutase 1 (SOD1) and enhance glutathione (GSH) levels, further bolstering the cell's ability to combat oxidative damage[5].

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound and related neem extracts has been quantified in several studies. The following tables summarize the key quantitative findings.

| Parameter | Compound/Extract | Model System | Result | Reference |

| Reactive Oxygen Species (ROS) Levels | This compound (12.5, 25, 50 mg/kg) | MPTP-induced mice | Dose-dependent reduction from 210.6% to 145.08%, 65.01%, and 19.23% respectively | [5] |

| Malondialdehyde (MDA) Levels | This compound | MPTP-induced mice | Significant reduction | [5] |

| Glutathione (GSH) Levels | This compound (12.5, 25, 50 mg/kg) | MPTP-induced mice | Dose-dependent increase | [5] |

| GSH:GSSG Ratio | This compound | MPTP-induced mice | Significant improvement | [5] |

| IC50 (DPPH Assay) | Methanolic extract of A. indica stem bark | In vitro | 69.31 ± 1.22 µg/ml | [6] |

| IC50 (DPPH Assay) | Aqueous extract of A. indica root bark | In vitro | 102.87 ± 0.45 µg/ml | [6] |

| IC50 (DPPH Assay) | Ethanolic extract of A. indica roots | In vitro | 13.81 ± 0.06 µg/ml | [7] |

Signaling Pathways and Experimental Workflows

This compound-Mediated Nrf2-ARE Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. Chemical and biological mechanisms of phytochemical activation of Nrf2 and importance in disease prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 5. Chemical and biological mechanisms of phytochemical activation of Nrf2 and importance in disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajol.info [ajol.info]

- 7. kamiyabiomedical.com [kamiyabiomedical.com]

Preliminary Investigation into Azadiradione's Anti-inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetranortriterpenoid limonoid isolated from the seeds and fruit skin of the neem tree (Azadirachta indica), has garnered scientific interest for its diverse pharmacological activities.[1][2] Traditional uses of neem preparations for inflammatory conditions have prompted investigations into the specific bioactive constituents responsible for these effects. This technical guide provides a consolidated overview of the preliminary scientific evidence supporting the anti-inflammatory properties of this compound. It details the compound's effects in preclinical models, explores its likely molecular mechanisms of action, presents quantitative data from available studies, and outlines key experimental protocols for its evaluation. The primary focus is on its potential modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are critical in the pathogenesis of inflammatory diseases.

Data Presentation: Preclinical Anti-inflammatory Activity

Quantitative data on the anti-inflammatory effects of this compound are primarily derived from in vivo studies. While specific in vitro dose-response data for this compound is limited in current literature, studies on closely related compounds and extracts provide valuable insights.

Table 1: In Vivo Anti-inflammatory Activity of this compound

| Model/Assay | Species | Test Substance | Dose | Route of Administration | Key Findings | Reference(s) |

| Carrageenan-induced Paw Edema | Rat | This compound | 100 mg/kg | - | Exhibited significant anti-inflammatory activity. | [3][4] |

| Carrageenan-induced Paw Edema | Rat | This compound | 50 and 100 mg/kg | - | Showed significant anti-nociceptive and anti-inflammatory effects, particularly at the 100 mg/kg dose. | [3] |

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Related Neem Limonoids and Extracts

| Model/Assay | System | Test Substance | Concentration/Dose | Key Findings | Reference(s) |

| Cytokine Release | BALB/c Mice (in vivo) | Epoxythis compound | - | Prevented the LPS and PyMIF co-administered release of pro-inflammatory cytokines IL-1α, IL-1β, IL-6, and TNF-α. | [5] |

| NF-κB Nuclear Translocation | Human Cervical Cancer (HeLa) Cells | Epoxythis compound | - | Inhibited the nuclear translocation of NF-κB. | [6] |

| TNF-α Release | Human Monocytic (THP-1) Cells | Methanolic Extract of A. indica Leaves | 250 µg/mL | Achieved maximum inhibition of TNF-α release (37.77%). | [7] |

| NF-κB Activation | Human Leukemia (K562) Cells | Methanolic Extract of A. indica Leaves | IC₅₀: 220 ± 20 µg/mL | Inhibited TNF-α-triggered induction of NF-κB. | [2] |

Proposed Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling cascades that regulate the expression of pro-inflammatory genes. The primary proposed pathways are the NF-κB and MAPK signaling pathways, which are often activated by inflammatory stimuli such as lipopolysaccharide (LPS).

Inhibition of NF-κB and MAPK Signaling

Inflammatory stimuli, such as bacterial LPS binding to Toll-like receptor 4 (TLR4), trigger intracellular signaling cascades. These include the activation of IκB kinase (IKK), which phosphorylates the inhibitor of κB (IκBα). This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p50/p65) dimer to translocate into the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory mediators, including cytokines (TNF-α, IL-6, IL-1β), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8][9]

Concurrently, these stimuli activate the MAPK pathways, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[10][11] Phosphorylation and activation of these kinases lead to the activation of other transcription factors, such as AP-1, which also contribute to the expression of inflammatory genes. Evidence suggests that this compound and related limonoids can interfere with these pathways, likely by inhibiting the phosphorylation of key proteins like IκBα and MAPK kinases, thereby preventing the nuclear translocation of NF-κB and suppressing the downstream inflammatory response.[2][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of compounds like this compound.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a standard and highly reproducible model of acute, non-immune inflammation used to assess the efficacy of anti-inflammatory agents.[12][13]

3.1.1 Materials

-

Wistar albino rats (150-200g)

-

This compound (test compound)

-

Diclofenac Sodium or Indomethacin (standard drug)

-

1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline

-

Vehicle (e.g., 1% Carboxymethyl Cellulose - CMC)

-

Plethysmometer

-

Syringes and needles

3.1.2 Procedure

-

Animal Acclimatization: House animals under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping: Divide animals into groups (n=6 per group):

-

Group I (Control): Vehicle only.

-

Group II (Standard): Diclofenac Sodium (e.g., 10 mg/kg).

-

Group III (Test): this compound (e.g., 50 mg/kg).

-

Group IV (Test): this compound (e.g., 100 mg/kg).

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (t=0).

-

Drug Administration: Administer the vehicle, standard drug, or test compound (this compound) orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw.[14]

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[14][15]

-

Data Analysis:

-

Calculate the edema volume at each time point: Edema (mL) = (Paw volume at time 't') - (Paw volume at time '0').

-

Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.

-

Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

In Vitro: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator produced by iNOS in activated macrophages.[16][17][18]

3.2.1 Materials

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

3.2.2 Experimental Workflow

3.2.3 Detailed Procedure

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include wells for a vehicle control and a positive control (LPS only). Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS to all wells except the negative control, to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B and incubate for another 5-10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Calculate the percentage inhibition of NO production: % Inhibition = [(NO_LPS - NO_treated) / NO_LPS] x 100.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production).

-

A parallel cell viability assay (e.g., MTT or LDH) should be performed to ensure the observed NO reduction is not due to cytotoxicity.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a significant bioactive constituent of Azadirachta indica with potent anti-inflammatory properties. In vivo studies have confirmed its efficacy in acute inflammation models.[3][4] Mechanistically, its action is likely mediated through the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways, a hypothesis supported by studies on closely related limonoids.[5][6] Furthermore, its established antioxidant and superoxide dismutase (SOD) mimic activity likely contributes to its anti-inflammatory profile by mitigating oxidative stress, a key component of the inflammatory cascade.[19][20]

However, to advance this compound as a potential therapeutic lead, further rigorous investigation is required. Future research should focus on:

-

Quantitative In Vitro Studies: Establishing clear dose-response relationships and IC₅₀ values for this compound's inhibition of key inflammatory mediators (NO, PGE₂, TNF-α, IL-6) and enzymes (COX-2, iNOS) in relevant cell lines such as primary macrophages and endothelial cells.

-

Direct Mechanistic Validation: Utilizing techniques like Western blotting and RT-PCR to directly confirm this compound's inhibitory effect on the phosphorylation of IκBα, p65, p38, ERK, and JNK, and the subsequent gene expression of inflammatory targets.

-

Pharmacokinetic and Safety Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess its drug-like properties and establish a safety profile.

A thorough exploration of these areas will be crucial in elucidating the full therapeutic potential of this compound and paving the way for its development as a novel anti-inflammatory agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory, pro-apoptotic, and anti-proliferative effects of a methanolic neem (Azadirachta indica) leaf extract are mediated via modulation of the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-nociceptive and anti-inflammatory activities of Azadirachta indica fruit skin extract and its isolated constituent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Anti-inflammatory Activity of Epoxythis compound against Macrophage Migration Inhibitory Factor: INHIBITION OF TAUTOMERASE AND PROINFLAMMATORY ACTIVITIES OF MACROPHAGE MIGRATION INHIBITORY FACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epoxythis compound Purified from the Azadirachta indica Seed Induced Mitochondrial Apoptosis and Inhibition of NFκB Nuclear Translocation in Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Pro-Inflammatory Cytokine TNF-? by Azadirachta indica in LPS Stimulated Human THP-1 Cells and Evaluation of its Effect on Experimental Model of Asthma in Mice [jscimedcentral.com]

- 8. Azadirachtin Interacts with the Tumor Necrosis Factor (TNF) Binding Domain of Its Receptors and Inhibits TNF-induced Biological Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK pathways in radiation responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. This compound, a Component of Neem Oil, Behaves as a Superoxide Dismutase Mimic When Scavenging the Superoxide Radical, as Shown Using DFT and Hydrodynamic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Azadiradione: A Technical Guide to its Traditional Medicinal Uses and Pharmacological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadiradione, a tetracyclic triterpenoid predominantly isolated from the neem tree (Azadirachta indica), has been a cornerstone of traditional medicine in Asia, Africa, and the Middle East for centuries. Its historical application in treating a wide spectrum of ailments, from inflammatory conditions and infections to malignancies, has prompted extensive scientific investigation into its pharmacological properties. This technical guide provides a comprehensive overview of the traditional medicinal uses of this compound, supported by an in-depth analysis of its molecular mechanisms of action. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways modulated by this promising natural compound. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this compound's therapeutic potential.

Traditional Medicinal Applications

This compound is a principal active ingredient in neem oil, extracted from the seeds of the neem tree, and is also found in other plants like Spanish cedar (Cedrela odorata) and cannonball mangrove (Xylocarpus granatum).[1] Traditional medicine systems have long utilized various parts of the neem tree to treat a plethora of conditions. This compound, as a major constituent, is implicated in the therapeutic efficacy of these traditional remedies.[2]

Historically, preparations containing this compound have been used for the treatment of:

-

Inflammatory and Painful Conditions: Including rheumatism, arthritis, and skin inflammations.[2][3]

-

Infectious Diseases: It has been employed against bacterial, fungal, and viral infections.[1][2] Its use in treating malaria is also well-documented in traditional practices.[2]

-

Gastrointestinal Disorders: Such as peptic ulcers and constipation.[2][4]

-

Metabolic Diseases: Including diabetes.[2]

-

Cancer: Traditional remedies have utilized neem extracts for their purported anti-cancer properties.[2][5]

-

Neurological Ailments: Used in the management of conditions like Huntington's disease.[2][6]

-

Dermatological Issues: For complications like itching and ulcers.[2]

Pharmacological Activities and Quantitative Data

Scientific research has substantiated many of the traditional claims, revealing a wide array of pharmacological activities for this compound. This section summarizes the key findings and presents available quantitative data in a structured format.

Anti-inflammatory and Anti-nociceptive Activity

This compound has demonstrated significant anti-inflammatory and pain-relieving effects. Studies suggest that its mechanism involves the inhibition of arachidonic acid metabolism, a key pathway in inflammation.[2]

| Assay | Model | Dose/Concentration | Observed Effect | Reference |

| Carrageenan-induced paw edema | Rat | 100 mg/kg | Significant reduction in paw edema | [7] |

| Acetic acid-induced writhing | Mouse | 100 mg/kg | Significant reduction in writhing response | [7] |

| Hot-plate test | Mouse | 100 mg/kg | Significant increase in pain threshold | [7] |

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines. Its cytotoxic effects are attributed to the modulation of multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.[5]

| Cell Line | Cancer Type | IC50 Value | Reference |

| HeLa | Cervical Cancer | 1.09 ± 0.24 µg/ml (in combination) | [3] |

| DU-145 | Prostate Cancer | 2.04 ± 0.07 µg/ml (in combination) | [3] |

| MDA-MB-231 | Breast Cancer | Not specified (potent cytotoxic effect) | [8] |

Neuroprotective Effects

This compound exhibits neuroprotective properties, primarily through its antioxidant, anti-inflammatory, and anti-apoptotic activities.[6][9] It has been shown to be a potent activator of Heat Shock Factor 1 (HSF1), a key regulator of cellular proteostasis.[9][10]

| Assay | Model | Dose/Concentration | Observed Effect | Reference |

| MPTP-induced Parkinson's disease | Mouse | 50 mg/kg | Reduced loss of tyrosine hydroxylase-positive neurons; reduced ROS levels | [9] |

| Polyglutamine expansion disease | Drosophila | Not specified | Ameliorated toxicity due to protein aggregation | [9] |

Antimalarial Activity

In line with its traditional use, this compound has shown activity against the malaria parasite, Plasmodium falciparum.

| Assay | Organism | IC50 Value | Reference |

| In vitro antiplasmodial activity | Plasmodium falciparum (K1, multidrug-resistant) | 0.784 µg/mL (for crude extract containing AZD) | [2] |

| In vitro antiplasmodial activity | Plasmodium falciparum | 2.0 µg/ml (aqueous extract) | [8] |

Antioxidant Activity

This compound's antioxidant effects are crucial to its protective mechanisms in various disease models. It functions by scavenging free radicals and up-regulating endogenous antioxidant enzymes. Recent studies suggest it may mimic the action of superoxide dismutase (SOD).[11][12]

| Assay | Model | Dose/Concentration | Observed Effect | Reference |

| Superoxide radical scavenging | In vitro (RRDE voltammetry) | Not specified | Neem oil (containing AZD) is ~26 times stronger than olive oil | [11] |

| MPTP-induced oxidative stress | Mouse | 50 mg/kg | Significantly reduced ROS and lipid peroxidation; improved GSH levels | [9] |

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

HSF1 Activation Pathway

This compound is a direct activator of Heat Shock Factor 1 (HSF1).[9] HSF1 is a transcription factor that upregulates the expression of heat shock proteins (HSPs), which are crucial for protein folding and degradation, thereby maintaining cellular proteostasis. This activation is independent of HSP90 or proteasome inhibition.[9] this compound directly interacts with the DNA-binding domain of HSF1, promoting its oligomerization and enhancing its affinity for heat shock elements (HSEs) in the promoters of target genes.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. ajol.info [ajol.info]

- 4. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 8. Assessment of antimalarial activity against Plasmodium falciparum and phytochemical screening of some Yemeni medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Azadiradione: A Multi-Targeted Therapeutic Agent for the Modern Researcher

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azadiradione, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), is emerging as a compelling candidate for multi-target therapeutic development.[1] Traditionally used in Ayurvedic and other indigenous medicine systems, this natural compound is now the subject of rigorous scientific investigation, revealing a spectrum of pharmacological activities. This guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate its action.

Pharmacological Profile: A Multi-faceted Approach to Disease

This compound exhibits a remarkable range of biological activities, positioning it as a potential therapeutic agent for a variety of complex diseases. Its multi-target nature offers the promise of enhanced efficacy and a reduced likelihood of drug resistance.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is attributed to the modulation of multiple signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. This compound has shown potent anti-inflammatory properties, suggesting its utility in managing inflammatory conditions. This activity is mediated, in part, by its ability to suppress the production of pro-inflammatory cytokines.

Antioxidant Properties

This compound acts as an effective antioxidant, capable of scavenging superoxide radicals.[2] This activity is particularly noteworthy as it appears to mimic the action of superoxide dismutase (SOD), a critical endogenous antioxidant enzyme. By reducing oxidative stress, this compound may offer protection against a wide range of pathologies.[2]

Other Therapeutic Activities

Beyond its anticancer, anti-inflammatory, and antioxidant effects, this compound has been reported to possess antidiabetic, antimalarial, antifungal, and anti-ulcer properties, further highlighting its broad therapeutic potential.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound, providing a basis for comparison and further investigation.

Table 1: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 220 ± 20 | [3] |

| Jurkat | Acute T-cell Leukemia | 250 ± 20 | [3] |

Table 2: Anti-inflammatory and Other Activities of this compound

| Activity | Assay | Model | IC50/Effective Dose | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema | Rat | 100 mg/kg | [4] |

| Anti-inflammatory (NF-κB inhibition) | Luciferase Assay | K562 cells | 220 ± 20 µg/ml | [3] |

| Anti-inflammatory (NF-κB inhibition) | Luciferase Assay | Jurkat cells | 250 ± 20 µg/ml | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to evaluate the therapeutic potential of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Cancer cell lines (e.g., K562, Jurkat) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal calf serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/ml.[3]

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

MTT Incubation: MTT solution (5 mg/ml in PBS) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.[5][6]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[5][6]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

-

Animals: Wistar rats are typically used for this assay.[7]

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

-

Grouping and Treatment: Rats are divided into control and treatment groups. The treatment group receives this compound (e.g., 100 mg/kg, orally) one hour before the induction of inflammation.[4] The control group receives the vehicle.

-

Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 ml of 1% carrageenan solution into the right hind paw of each rat.[7][8]

-

Measurement of Paw Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Molecular Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its therapeutic effects by modulating several key signaling pathways that are often dysregulated in disease.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit the activation of NF-κB.[3] This inhibition is thought to occur through the suppression of IκBα phosphorylation and subsequent degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in cell proliferation, survival, and growth. Dysregulation of this pathway is a hallmark of many cancers. Epoxythis compound, a derivative of this compound, has been shown to attenuate the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[9] This is achieved by inhibiting the phosphorylation of Akt, a key downstream effector of PI3K.

JNK/Akt and AMPK/mTOR Signaling Pathways

Recent studies have indicated that this compound can also modulate the JNK/Akt and AMPK/mTOR signaling pathways. Azadirachtin, a related limonoid, has been shown to regulate these pathways in pancreatic beta cells, suggesting a potential role for this compound in metabolic diseases.[10] this compound treatment has been observed to increase the phosphorylation of JNK and moderately increase the activation of AMPK, while decreasing the phosphorylation of mTOR.[10]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Anti-inflammatory, pro-apoptotic, and anti-proliferative effects of a methanolic neem (Azadirachta indica) leaf extract are mediated via modulation of the nuclear factor-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. texaschildrens.org [texaschildrens.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Azadirachtin Attenuates Lipopolysaccharide-Induced ROS Production, DNA Damage, and Apoptosis by Regulating JNK/Akt and AMPK/mTOR-Dependent Pathways in Rin-5F Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Cytotoxic Activity of Azadiradione Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadiradione, a tetranortriterpenoid limonoid isolated from the neem tree (Azadirachta indica), has garnered significant interest within the oncology research community. Preliminary studies have highlighted its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the initial research, focusing on its cytotoxic effects, underlying mechanisms of action, and detailed experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Data Presentation: Cytotoxic Activity of this compound and Its Derivatives

The cytotoxic potential of this compound and its related compounds has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, key indicators of a compound's potency, are summarized below.

| Compound | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Epoxythis compound | HeLa (Cervical) | MTT Assay | 7.5 ± 0.0092 | [1] |

| 7-deacetyl-7-benzoylepoxythis compound | HL-60 (Leukemia) | MTT Assay | 2.7 - 3.1 |

Note: Further studies are required to establish a comprehensive IC50 profile of this compound across a wider panel of cancer cell lines.

Mechanism of Action: Induction of Apoptosis

Initial investigations into the molecular mechanisms underlying the cytotoxic activity of this compound and its derivatives indicate the induction of apoptosis, or programmed cell death, through multiple signaling pathways.

Mitochondrial-Mediated Apoptosis

Studies on epoxythis compound, a derivative of this compound, have shown its ability to induce apoptosis in human cervical cancer (HeLa) cells via the mitochondrial pathway.[1] This process is characterized by:

-

Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.

-

Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.

-

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Subsequent activation of caspase-9 and the executioner caspase-3.[1]

-

PARP Cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3.

Death Receptor-Mediated Apoptosis

Research on another related limonoid, 7-deacetyl-7-benzoylepoxythis compound, suggests the involvement of the death receptor-mediated pathway in its cytotoxic effects on HL-60 leukemia cells. This pathway is initiated by the activation of cell surface death receptors, leading to the activation of caspase-8, which in turn can activate downstream executioner caspases.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the initial studies of this compound's cytotoxic activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, consequently, their viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HeLa, HL-60)

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound or its derivatives (dissolved in a suitable solvent like DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound or its derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, such as those involved in apoptosis signaling pathways (e.g., Bax, Bcl-2, caspases).

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and blotting apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound and its derivatives, leading to apoptotic cell death.

Caption: Proposed signaling pathways of this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The logical flow of experiments to assess the cytotoxic activity of a compound like this compound is depicted below.

Caption: General experimental workflow for evaluating cytotoxicity.

Conclusion and Future Directions

The initial studies on this compound and its derivatives have demonstrated promising cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research. Future investigations should focus on expanding the panel of cancer cell lines tested to determine the broader spectrum of this compound's anticancer activity. Furthermore, more in-depth mechanistic studies are warranted to fully elucidate the signaling pathways involved and to identify potential biomarkers for predicting treatment response. Ultimately, these efforts will be crucial in determining the potential of this compound as a lead compound for the development of novel and effective cancer therapies.

References

The Discovery and Isolation of Azadiradione: A Technical Guide for Researchers

Introduction

Azadirachta indica, commonly known as the neem tree, is a cornerstone of traditional medicine in many cultures, owing to its rich repository of bioactive compounds. Among these, the limonoids, a class of tetranortriterpenoids, are of significant scientific interest for their diverse pharmacological activities. Azadiradione, a prominent limonoid found in neem seeds, has garnered considerable attention for its potent anti-inflammatory, antioxidant, and insect-antifeedant properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound for researchers, scientists, and professionals in drug development.

Discovery and Structural Elucidation

While the traditional use of neem extracts spans centuries, the systematic isolation and characterization of its individual constituents is a more recent scientific endeavor. This compound was identified as one of the key limonoids present in neem seeds. Its molecular structure was elucidated through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray crystallography[1].

Localization and Concentration in Neem

The concentration of this compound is not uniform throughout the neem tree and varies significantly with the developmental stage of the fruit. Studies have shown that the highest concentration of this compound is found in the green, unripe berries, with the concentration gradually decreasing as the fruit ripens[1]. This variation underscores the importance of selecting the appropriate starting material to maximize the yield of this compound.

Table 1: Concentration of this compound in Neem Fruit at Different Ripening Stages

| Ripening Stage | This compound Concentration (%) |

| Green Berries | 59 |

| Ripe Berries | 3 |

Source: Adapted from[1]

Experimental Protocols

Extraction of this compound from Neem Seeds

The initial step in isolating this compound involves the extraction of the crude limonoid mixture from neem seeds. Solvent extraction is the most commonly employed method.

Protocol: Solvent Extraction

-

Preparation of Plant Material: Neem seeds are collected, depulped, and air-dried in the shade. The dried seeds are then dehulled to obtain the kernels, which are subsequently pulverized into a fine powder.

-

Defatting: The powdered neem kernels are first defatted using a non-polar solvent like n-hexane to remove the bulk of the neem oil. This is typically done using a Soxhlet apparatus or by continuous stirring at room temperature.

-

Extraction of Limonoids: The defatted neem kernel powder is then extracted with a polar solvent, most commonly methanol or ethanol, to isolate the limonoid-rich fraction. This extraction can also be performed using a Soxhlet apparatus or by maceration with stirring.

-

Concentration: The resulting polar extract is concentrated under reduced pressure using a rotary evaporator to yield a crude limonoid extract. A study reported a 3.5% yield of crude limonoid extract from neem fruit using this method[2].

Purification of this compound

The crude limonoid extract is a complex mixture of various compounds. Therefore, further purification is necessary to isolate this compound. Chromatographic techniques are indispensable for this purpose.

Protocol: Flash Chromatography

-